molecular formula C35H38NO4P B12968319 (3aR,8aR)-N,N-Diethyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine

(3aR,8aR)-N,N-Diethyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine

Cat. No.: B12968319
M. Wt: 567.7 g/mol
InChI Key: PCHXGNZLPQQJGP-ROJLCIKYSA-N
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Description

(3aR,8aR)-N,N-Diethyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine is a complex organic compound known for its unique structural properties and applications in various fields of chemistry. This compound is characterized by its tetrahydro-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin ring system, which is substituted with four phenyl groups and a diethylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,8aR)-N,N-Diethyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine typically involves the reaction of a suitable phosphoramidite precursor with a diethylamine derivative under controlled conditions. The reaction is often catalyzed by iridium or copper complexes to achieve high yields and selectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and final synthesis under optimized conditions to ensure high purity and yield. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(3aR,8aR)-N,N-Diethyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(3aR,8aR)-N,N-Diethyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3aR,8aR)-N,N-Diethyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine involves its role as a ligand in catalytic processes. The compound coordinates with metal centers, facilitating various catalytic transformations. The molecular targets include transition metals such as iridium and copper, and the pathways involved are typically related to catalytic cycles in organic synthesis .

Properties

Molecular Formula

C35H38NO4P

Molecular Weight

567.7 g/mol

IUPAC Name

(3aR,8aR)-N,N-diethyl-2,2-dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine

InChI

InChI=1S/C35H38NO4P/c1-5-36(6-2)41-39-34(27-19-11-7-12-20-27,28-21-13-8-14-22-28)31-32(38-33(3,4)37-31)35(40-41,29-23-15-9-16-24-29)30-25-17-10-18-26-30/h7-26,31-32H,5-6H2,1-4H3/t31-,32-/m1/s1

InChI Key

PCHXGNZLPQQJGP-ROJLCIKYSA-N

Isomeric SMILES

CCN(CC)P1OC([C@H]2[C@H](C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)OC(O2)(C)C)(C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

CCN(CC)P1OC(C2C(C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)OC(O2)(C)C)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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